molecular formula C11H16N4O2S B1305184 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 519056-49-6

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1305184
M. Wt: 268.34 g/mol
InChI Key: ODVSVKPPVBSCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that has been studied for its potential role in the innate immune system . It has been identified as a potent and selective inhibitor of RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

properties

IUPAC Name

6-tert-butylsulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-7-5-9-13-6-8(10(12)15(9)14-7)18(16,17)11(2,3)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSVKPPVBSCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384818
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

519056-49-6
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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